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Introduction
Telaglenastat hydrochloride, also known as CB-839, is a first-in-class, orally bioavailable,

selective, and reversible inhibitor of glutaminase 1 (GLS1).[1][2] GLS1 is a critical mitochondrial

enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutamine

metabolism.[2][3] Many cancer cells exhibit a heightened dependence on glutamine for survival

and proliferation, a phenomenon often termed "glutamine addiction."[4][5] This reliance stems

from the need for glutamine-derived metabolites to fuel the tricarboxylic acid (TCA) cycle for

energy production, support macromolecule synthesis, and maintain redox balance through

glutathione production.[6][7][8] By inhibiting GLS1, telaglenastat disrupts these vital cellular

processes, leading to anti-tumor effects in various preclinical models and showing promise in

clinical trials.[9][10] This technical guide provides an in-depth overview of the mechanism of

action of telaglenastat, its impact on glutamine metabolism, and detailed protocols for key

experimental assays used in its evaluation.

Mechanism of Action
Telaglenastat is a potent and selective non-competitive inhibitor of GLS1, targeting both the

kidney-type (KGA) and glutaminase C (GAC) splice variants.[1][11] It exhibits significantly less

activity against glutaminase 2 (GLS2).[1] The inhibition of GLS1 by telaglenastat blocks the

production of glutamate from glutamine.[2][8] This blockade has several downstream

consequences for cancer cells:
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TCA Cycle Anaplerosis Inhibition: By reducing the glutamate pool, telaglenastat limits the

entry of glutamine-derived carbon into the TCA cycle in the form of α-ketoglutarate (α-KG).[1]

This depletion of TCA cycle intermediates impairs cellular respiration and energy production.

Redox Imbalance: Glutamate is a precursor for the synthesis of glutathione (GSH), a major

intracellular antioxidant. By inhibiting glutamate production, telaglenastat can lead to

decreased GSH levels, resulting in increased oxidative stress and cellular damage.[12]

Inhibition of Biosynthesis: Glutamine-derived nitrogen and carbon are essential for the

synthesis of nucleotides and other amino acids. Telaglenastat's disruption of glutamine

metabolism can therefore impede the production of building blocks necessary for cell growth

and proliferation.

The antitumor activity of telaglenastat has been demonstrated in a variety of cancer models,

including triple-negative breast cancer, renal cell carcinoma (RCC), and non-small cell lung

cancer (NSCLC).[6][7][11]
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Figure 1: Mechanism of Action of Telaglenastat Hydrochloride.
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Quantitative Data
The following tables summarize the in vitro potency of telaglenastat across various cancer cell

lines and its enzymatic inhibitory activity.

Table 1: In Vitro Antiproliferative Activity of Telaglenastat (IC50)

Cell Line Cancer Type IC50 (nM) Reference

Endogenous

Glutaminase (Mouse

Kidney)

- 23 [2]

Endogenous

Glutaminase (Mouse

Brain)

- 28 [2]

Recombinant Human

GAC
- 24 [11][13]

A549
Non-Small Cell Lung

Cancer
26 [2]

HCC1806
Triple-Negative Breast

Cancer
49-100 [13][14]

MDA-MB-231
Triple-Negative Breast

Cancer
26 [14]

CAKI-1 Renal Cell Carcinoma 40 [13]

HCT116 Colorectal Cancer 28 [13]

Table 2: Impact of Telaglenastat on Glutamine Metabolism
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Cell
Line/Model

Treatment
Change in
Glutamine

Change in
Glutamate

Change in
Downstrea
m
Metabolites

Reference

Melanoma

Patient-

Derived Cell

Lines

1 µM

Telaglenastat
-

Up to 80%

decrease in

consumption

- [1]

RCC Cell

Lines
Telaglenastat

Decreased

consumption

Decreased

production

Decreased

glutathione,

malate,

aspartate

[7]

Platelets

(Clinical Trial)
Telaglenastat

Significant

increase in

plasma

-

>90% GLS

inhibition at

>300 nmol/L

plasma

exposure

[6]

Tumor

Biopsies

(Clinical Trial)

Telaglenastat - -

>75% tumoral

GLS

inhibition

[6]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

telaglenastat.

GLS1 Inhibition Assay (Coupled Enzymatic Assay)
This assay measures the activity of GLS1 by coupling the production of glutamate to the

reduction of NADP+ by glutamate dehydrogenase (GDH).

Materials:

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL

bovine serum albumin (BSA), 1 mM DTT, 0.01% Triton X-100.
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Recombinant Human GAC (rHu-GAC)

Glutamine

Glutamate Dehydrogenase (GDH)

NADP+

Telaglenastat (CB-839)

96-well black microplate

Plate reader with fluorescence detection (Ex340/Em460 nm)

Procedure:

Prepare a 3x inhibitor solution by pre-mixing telaglenastat (at various concentrations) with

glutamine and GDH in the assay buffer.

Initiate the reaction by adding rHu-GAC to the inhibitor solution in the microplate wells. The

final reaction should contain 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.

Monitor the generation of NADPH by measuring the fluorescence at an excitation of 340 nm

and an emission of 460 nm every minute for 15 minutes.

Convert the relative fluorescence units (RFU) to NADPH concentration using a standard

curve.

Calculate the initial reaction velocities by fitting the first 5 minutes of each progress curve to

a straight line.

Determine the IC50 value by fitting the inhibition curves to a four-parameter dose-response

equation.[7]
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Figure 2: Workflow for GLS1 Inhibition Assay.

Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

Cancer cell lines of interest

96-well cell culture plates

Complete cell culture medium
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Telaglenastat (CB-839)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization solution (for MTT assay)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of telaglenastat for the desired incubation period (e.g., 72

hours).

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then,

add a solubilization solution to dissolve the formazan crystals.

For MTS assay: Add MTS solution to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for

MTT) using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value.[10][15]

Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as

GLS1, in cell lysates.

Materials:

Cell lysates from treated and untreated cells

SDS-PAGE gels

Electrophoresis and transfer apparatus
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-GLS1, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Prepare cell lysates and determine protein concentration.

Separate proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Capture the signal using an imaging system.[16][17]
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Figure 3: General Workflow for Western Blot Analysis.
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Metabolic Flux Analysis
This technique uses stable isotope tracers (e.g., 13C-labeled glutamine) to trace the fate of

metabolites through metabolic pathways.

Materials:

Cell culture medium with and without the labeled substrate

13C-labeled glutamine

Telaglenastat (CB-839)

LC-MS or GC-MS system for metabolite analysis

Metabolic flux analysis software

Procedure:

Culture cells in a medium containing 13C-labeled glutamine in the presence or absence of

telaglenastat.

Harvest the cells and extract intracellular metabolites at different time points.

Analyze the isotopic labeling patterns of key metabolites (e.g., glutamate, TCA cycle

intermediates) using mass spectrometry.

Use metabolic flux analysis software to calculate the rates of metabolic reactions (fluxes)

based on the labeling data and a metabolic network model.[18][19][20]

Conclusion
Telaglenastat hydrochloride represents a promising therapeutic strategy for cancers that are

dependent on glutamine metabolism. Its selective inhibition of GLS1 effectively disrupts key

metabolic pathways essential for tumor cell survival and proliferation. The quantitative data and

experimental protocols provided in this guide offer a comprehensive resource for researchers

and drug development professionals working to further understand and exploit the therapeutic

potential of targeting glutamine metabolism in cancer. The continued investigation of
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telaglenastat, both as a monotherapy and in combination with other anticancer agents, holds

the potential to improve outcomes for patients with a variety of malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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